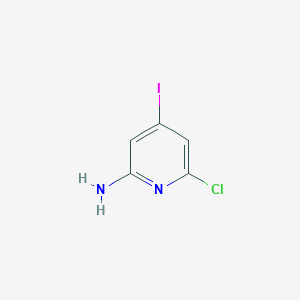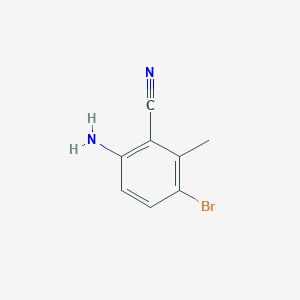
6-Amino-3-bromo-2-methylbenzonitrile
描述
6-Amino-3-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a cyano group (-CN) attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common synthetic route involves the halogenation of 2-methylbenzonitrile followed by amination. The reaction typically requires a halogenating agent such as bromine (Br2) and an aminating agent like ammonia (NH3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromo group.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to form an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaOH, aqueous conditions.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted benzene derivatives from nucleophilic substitution reactions.
科学研究应用
6-Amino-3-bromo-2-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Amino-3-bromo-2-methylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
3-Amino-6-bromo-2-methylbenzonitrile: Similar structure but different position of amino and bromo groups.
4-Bromo-2-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.
2-Bromo-4-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.
Uniqueness: 6-Amino-3-bromo-2-methylbenzonitrile is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both amino and bromo groups on the benzene ring makes it particularly versatile in organic synthesis and industrial applications.
属性
IUPAC Name |
6-amino-3-bromo-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSIWUQYGVKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
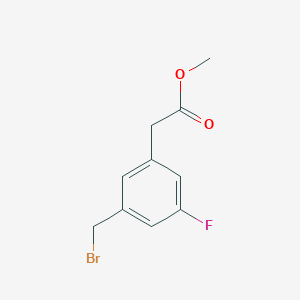
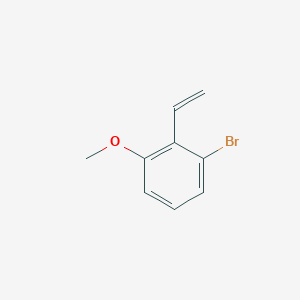
![1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B8017534.png)
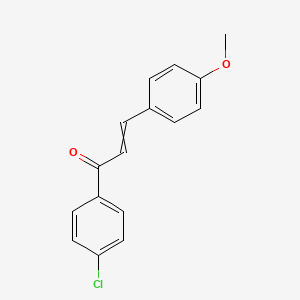
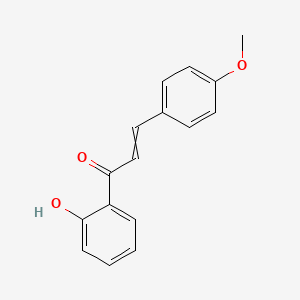
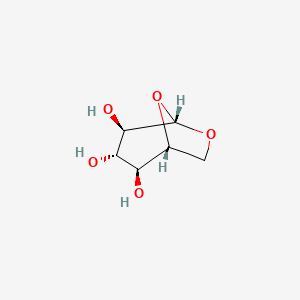
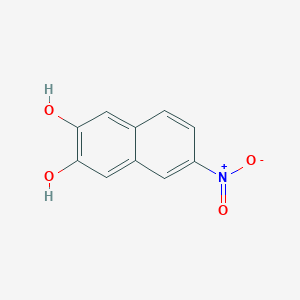
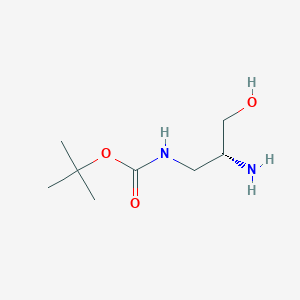
![[1-(5-Cyanopyridin-2-yl)-3-hydroxy-2,3-dimethylbutan-2-yl]oxyboronic acid](/img/structure/B8017568.png)
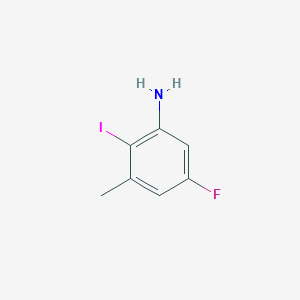
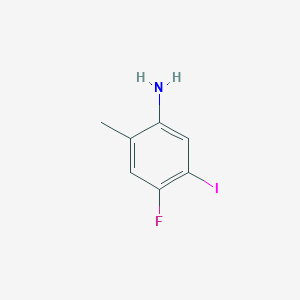
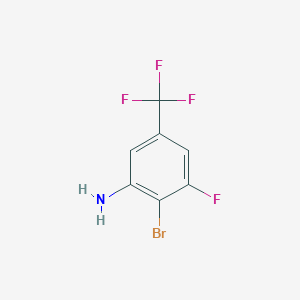
![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)
